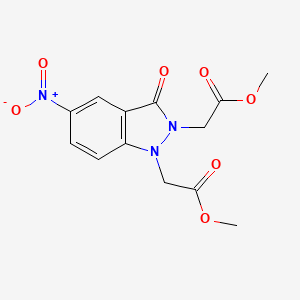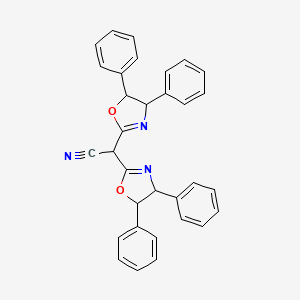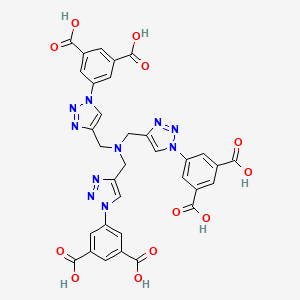
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a complex organic compound with the molecular formula C33H24N10O12 and a molecular weight of 752.60 . This compound is notable for its unique structure, which includes three isophthalic acid groups connected by a nitrilotris(methylene) bridge, each linked to a 1H-1,2,3-triazole ring. This structure imparts the compound with significant stability and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, producing the desired triazole rings under mild conditions. The process generally involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately.
CuAAC Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole rings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This compound also contains triazole rings and is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tripotassium 5,5′,5′′- [2,2′,2′′-nitrilotris (methylene)tris (1H-benzimidazole-2,1-diyl)]tripentanoate hydrate: Another compound with a similar nitrilotris(methylene) bridge, used in coordination chemistry.
Uniqueness
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is unique due to its combination of three isophthalic acid groups and triazole rings, which provide a high degree of stability and versatility in forming complexes with metal ions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Eigenschaften
Molekularformel |
C33H24N10O12 |
|---|---|
Molekulargewicht |
752.6 g/mol |
IUPAC-Name |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChI-Schlüssel |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
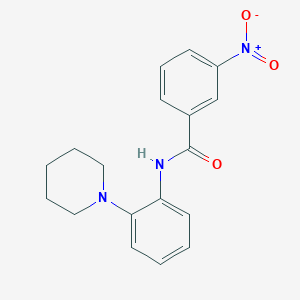
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
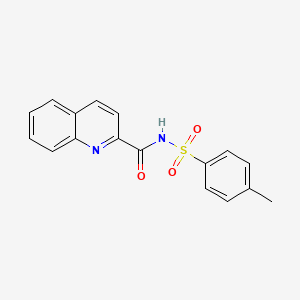
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
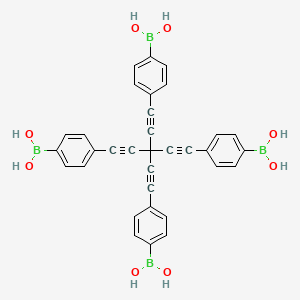

![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
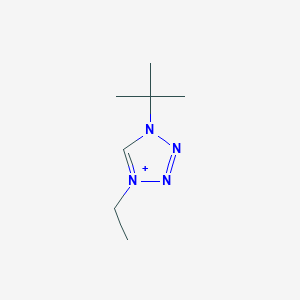
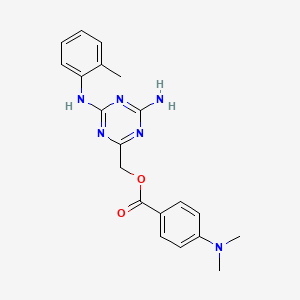
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
